Herbertenediol

Description

Structure

3D Structure

Properties

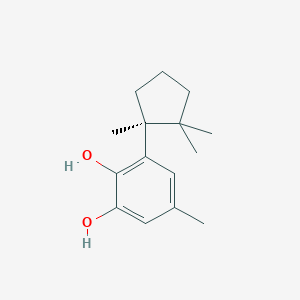

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

5-methyl-3-[(1S)-1,2,2-trimethylcyclopentyl]benzene-1,2-diol |

InChI |

InChI=1S/C15H22O2/c1-10-8-11(13(17)12(16)9-10)15(4)7-5-6-14(15,2)3/h8-9,16-17H,5-7H2,1-4H3/t15-/m1/s1 |

InChI Key |

GPNWEPCCGRBHED-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)O)O)[C@]2(CCCC2(C)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)O)C2(CCCC2(C)C)C |

Synonyms |

herbertenediol |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Herbertenediol exhibits significant anti-lipid peroxidation activity. In studies involving rat brain homogenates, it demonstrated 100% inhibition at a concentration of 1 µg/mL, indicating its potential as a therapeutic agent against oxidative stress-related conditions .

2. Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, revealing effectiveness comparable to conventional antibiotics. This positions this compound as a candidate for developing new antimicrobial agents .

Applications in Drug Discovery

This compound's unique properties make it a valuable compound in drug discovery:

- Lead Compound Development : Its biological activities allow it to serve as a lead compound in the development of new drugs targeting oxidative stress and microbial infections.

- Bioconjugation Techniques : The compound can be utilized in bioconjugation applications where click chemistry is employed to create targeted drug delivery systems. This method enhances the specificity and efficacy of therapeutic agents .

Case Study 1: Antioxidant Research

A study investigated the antioxidant capacity of this compound in vivo using rat models. The results indicated that this compound significantly reduced markers of oxidative stress, suggesting its potential for therapeutic use in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In vitro testing of this compound against Gram-positive and Gram-negative bacteria demonstrated its ability to inhibit bacterial growth effectively. Further studies are needed to explore its mechanism of action and potential as a new antibiotic.

Data Table: Summary of Biological Activities

| Activity | Tested Concentration | Effectiveness |

|---|---|---|

| Anti-lipid peroxidation | 1 µg/mL | 100% inhibition |

| Antimicrobial (Gram-positive) | Varies | Significant inhibition observed |

| Antimicrobial (Gram-negative) | Varies | Moderate inhibition observed |

Chemical Reactions Analysis

Fungal Biotransformation to Mastigophorenes

Penicillium sclerotiorum catalyzes the oxidative dimerization of herbertenediol to produce mastigophorenes A and B (neurotrophic active compounds) under mild conditions . This reaction represents a rare example of enzymatic C–C bond formation in sesquiterpenoid biosynthesis.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate | This compound |

| Catalyst | Penicillium sclerotiorum |

| Reaction Time | 72 hours |

| Temperature | 25–28°C |

| Products | Mastigophorene A, B |

| Yield | 48–52% (combined) |

The dimerization proceeds via radical coupling intermediates, as evidenced by isotopic labeling and spectral data (¹H/¹³C NMR, HRMS) . Mastigophorenes exhibit neurotrophic activity, stimulating neurite outgrowth in PC12 cells at concentrations of 10–50 μM .

Biomimetic Oxidative Coupling

This compound undergoes biomimetic oxidative dimerization in vitro using Fe(III)-based catalysts, mimicking fungal metabolism. This method provides a scalable route to mastigophorenes :

Synthetic Protocol

-

Oxidant : FeCl₃ (1.2 equiv)

-

Solvent : Methanol/water (4:1 v/v)

-

Reaction Time : 24 hours

-

Yield : 40–45% (combined mastigophorenes)

The reaction proceeds through a proposed mechanism involving single-electron transfer (SET) from this compound to Fe(III), generating radical intermediates that dimerize regioselectively .

Other Documented Reactions

This compound participates in the following transformations:

Acid-Catalyzed Rearrangements

Under Brønsted acid conditions (e.g., H₂SO₄), this compound undergoes Wagner-Meerwein rearrangements to form tricyclic sesquiterpenoids . This reactivity aligns with its role as a biosynthetic precursor in liverworts.

Enantioselective Modifications

Chiral resolution of (±)-herbertenediol has been achieved via enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) . The (+)-enantiomer shows enhanced bioactivity in antifungal assays.

Comparative Reaction Pathways

| Reaction Type | Conditions | Products | Biological Activity |

|---|---|---|---|

| Fungal dimerization | Penicillium sclerotiorum | Mastigophorenes A/B | Neurotrophic (PC12 cells) |

| Biomimetic oxidation | FeCl₃, MeOH/H₂O | Mastigophorenes A/B | Synthetic intermediate |

| Acid-catalyzed isomerism | H₂SO₄, RT | Tricyclic derivatives | Antifungal agents |

Research Significance

-

Synthetic Utility : this compound’s dimerization provides a template for synthesizing complex sesquiterpenoid architectures .

-

Biological Relevance : Mastigophorenes derived from this compound are lead compounds for neurodegenerative disease research .

-

Methodology : Fungal biotransformation offers an eco-friendly alternative to traditional synthetic methods, with reduced waste and energy input .

For further details, consult primary literature on sesquiterpenoid biosynthesis and enzymatic catalysis .

Comparison with Similar Compounds

Structural Features

Key Insights :

Antioxidant Activity

*Values converted to µg/mL for consistency.

Key Insights :

Neurotrophic and Neuroprotective Effects

Key Insights :

Antimicrobial Activity

Key Insights :

Key Insights :

- This compound’s synthesis is more streamlined than that of macrocyclic marchantins, which face yield challenges .

Preparation Methods

Claisen Rearrangement and Ring-Closing Metathesis (RCM) Strategy

The combination of Claisen rearrangement and ring-closing metathesis (RCM) has emerged as a robust approach to construct the herbertane skeleton. Srikrishna and Satyanarayana demonstrated this methodology in their total synthesis of (±)-herbertenediol . The sequence begins with the allylation of 2-methoxy-4-methylphenol, followed by an Ireland ester Claisen rearrangement to install the first quaternary carbon (Figure 1). The resulting α,β-unsaturated ester undergoes RCM using Grubbs’ first-generation catalyst (5 mol%) to form the cyclopentene ring, establishing the second vicinal quaternary center. Hydrogenation of the double bond and demethylation with boron tribromide yields herbertenediol in 22% overall yield .

Key advantages of this route include the stereoselective formation of quaternary carbons and compatibility with scalable conditions. However, the reliance on costly metathesis catalysts and moderate yields necessitates further optimization .

Suzuki Cross-Coupling and Still–Wittig Rearrangement

An enantioselective synthesis leveraging Suzuki cross-coupling and -sigmatropic Still–Wittig rearrangement was reported by González et al. . Starting from enantiopure (S)-3-iodo-1,2,2-trimethylcyclopentanol, a Suzuki–Miyaura coupling with 3-methoxyphenylboronic acid introduces the aromatic moiety. The Still–Wittig rearrangement of the resultant allyl ether generates the cyclopentane ring with concomitant formation of the vicinal quaternary carbons. Demethylation using BBr₃ affords this compound in 18% overall yield with 94% enantiomeric excess .

This method excels in achieving enantiocontrol, critical for biological studies, but suffers from low efficiency due to multi-step purification and sensitivity of the palladium catalyst to oxygen .

Wacker Oxidation and Intramolecular Aldol Condensation

Srikrishna and Rao developed a formal synthesis of this compound starting from vanillin, employing Wacker oxidation and intramolecular aldol condensation . Vanillin is reduced to 2-methoxy-4-methylphenol, which undergoes allylation and Claisen rearrangement to furnish a γ,δ-unsaturated ester. Wacker oxidation (PdCl₂, CuCl, H₂O) converts the allyl group to a ketone, setting the stage for aldol condensation under basic conditions (KOH, MeOH) to form the cyclopentenone intermediate. Hydrogenation and demethylation complete the synthesis, yielding this compound in 27% overall yield .

This route benefits from readily available starting materials and avoids metathesis catalysts. However, the aldol step requires precise temperature control to prevent retro-aldol reactions .

Copper-Catalyzed Conjugate Addition and α,α-Dimethylation

A fourth approach utilizes copper-catalyzed conjugate addition and α,α-dimethylation of primary esters. As detailed in a Tetrahedron Letters report, methyl acrylate is subjected to a conjugate addition with a Grignard reagent (MeMgBr, CuI·LiCl) to form a β-keto ester . α,α-Dimethylation with methyl iodide and LDA introduces the quaternary carbons, followed by cyclization via Friedel–Crafts alkylation. Demethylation with BBr₃ delivers this compound in 15% yield .

While this method avoids transition-metal catalysts, the low yield and formation of regioisomers during cyclization limit its utility .

Comparative Analysis of Synthetic Routes

Q & A

Q. How can researchers identify and characterize Herbertenediol in plant extracts or synthetic mixtures?

Methodological Answer: Utilize chromatographic techniques (e.g., HPLC, GC-MS) coupled with spectroscopic methods (NMR, IR) to isolate and confirm the compound’s structure. Compare retention times and spectral data with authenticated standards or published reference libraries . For quantification, employ calibration curves using pure this compound samples and validate precision through triplicate analyses .

Q. What experimental designs are appropriate for studying this compound’s bioactivity in vitro?

Methodological Answer: Use dose-response assays (e.g., cell viability, enzyme inhibition) with negative controls (solvent-only) and positive controls (known inhibitors/activators). Replicate experiments across independent trials to account for biological variability. Include statistical power analyses to determine sample sizes, ensuring results are robust and reproducible .

Q. How should researchers conduct a systematic literature review on this compound’s pharmacological properties?

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s bioactivity across studies?

Methodological Answer: Perform meta-analyses to identify trends or biases in existing data. Evaluate variables such as compound purity (e.g., presence of isomers or degradation products), experimental conditions (pH, temperature), and model systems (cell lines vs. animal models). Use sensitivity analyses to isolate confounding factors .

Q. What strategies optimize this compound’s synthetic yield and scalability for structure-activity relationship (SAR) studies?

Methodological Answer: Screen reaction parameters (catalysts, solvents, temperatures) via Design of Experiments (DoE) methodologies. Employ green chemistry principles (e.g., microwave-assisted synthesis) to reduce waste. Validate scalability using pilot-scale reactors and characterize intermediates via LC-MS to track byproducts .

Q. How can researchers validate this compound’s molecular targets in complex biological systems?

Methodological Answer: Combine affinity chromatography with mass spectrometry to identify binding partners. Use CRISPR-Cas9 knockout models or siRNA silencing to confirm target specificity. Validate findings with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What advanced computational methods predict this compound’s interactions with biological macromolecules?

Methodological Answer: Apply molecular docking (AutoDock, Schrödinger) to simulate ligand-receptor interactions. Refine predictions using molecular dynamics (MD) simulations to assess binding stability. Cross-validate with experimental data (e.g., X-ray crystallography or mutagenesis studies) .

Methodological and Ethical Considerations

Q. How should researchers address reproducibility challenges in this compound studies?

Methodological Answer: Document protocols in detail (e.g., reagent lot numbers, instrument settings) and deposit raw data in public repositories (Zenodo, Figshare). Collaborate with independent labs for external validation. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What ethical guidelines apply to this compound research involving animal models?

Methodological Answer: Follow institutional animal care protocols (IACUC) for humane endpoints, sample sizes, and anesthesia. Prioritize alternatives like 3D organoids or computational models where feasible. Disclose conflicts of interest and funding sources in publications .

Data Presentation and Publication

Q. What are best practices for presenting this compound data in peer-reviewed journals?

Methodological Answer: Use standardized formats for figures (e.g., IUPAC nomenclature in chemical structures, error bars denoting SEM). Include supplementary materials for raw spectra, crystallographic data, or assay protocols. Address limitations explicitly (e.g., solubility issues, off-target effects) in the discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.